molecular formula C11H9NO4 B13020285 5-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid

5-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid

Cat. No.: B13020285
M. Wt: 219.19 g/mol
InChI Key: BEEUMIOVGUPHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclohexanone and phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired isoquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or sulfonic acids can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include hydroperoxides, alcohol derivatives, and substituted isoquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can undergo autooxidation and rearrangement reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid is unique due to the presence of the hydroxyl group at the 5-position, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

5-hydroxy-2-methyl-1-oxoisoquinoline-6-carboxylic acid

InChI

InChI=1S/C11H9NO4/c1-12-5-4-6-7(10(12)14)2-3-8(9(6)13)11(15)16/h2-5,13H,1H3,(H,15,16)

InChI Key

BEEUMIOVGUPHDU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C1=O)C=CC(=C2O)C(=O)O

Origin of Product

United States

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